REACTION_CXSMILES
|
CC(C)([O-])C.[Li+].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[C:10]=1[C:25](=[O:27])[CH3:26].[C:28](=S)=[S:29].IC.[CH3:33][S:34]([CH3:36])=O>C(OCC)(=O)C.O>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=2)[C:10]=1[C:25](=[O:27])[CH:26]=[C:33]([S:29][CH3:28])[S:34][CH3:36] |f:0.1|
|
Name
|
lithium tert-butoxide
|
Quantity
|
602.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Li+]
|
Name
|
|
Quantity
|
11 L
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
259 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 30° C
|
Type
|
STIRRING
|
Details
|
After stirring for at least one hour at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 30° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at ambient temperature for 30 min to one hour
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CONCENTRATION
|
Details
|
The resulting organic portion is concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a slurry which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (1 L)
|
Type
|
CUSTOM
|
Details
|
The isolated solid is dried at 40° C. in a vacuum oven
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C=C(SC)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1057 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |